Cas no 2060052-98-2 (5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid)

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid is a substituted indole derivative with potential applications in pharmaceutical and chemical research. Its structure features a methoxy group at the 5-position, a methyl group at the 1-position, and a propyl substituent at the 2-position, along with a carboxylic acid moiety at the 3-position. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of receptor-targeted agents or enzyme inhibitors. The presence of both electron-donating and electron-withdrawing groups enhances its versatility in further functionalization. Its well-defined molecular framework makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid structure
2060052-98-2 structure
Product Name:5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
CAS No:2060052-98-2
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD30478013
CID:5183473
PubChem ID:125425922
Update Time:2025-06-22

5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-carboxylic acid, 5-methoxy-1-methyl-2-propyl-
    • 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid
    • MDL: MFCD30478013
    • Inchi: 1S/C14H17NO3/c1-4-5-12-13(14(16)17)10-8-9(18-3)6-7-11(10)15(12)2/h6-8H,4-5H2,1-3H3,(H,16,17)
    • InChI Key: BIMXXWCXRBYDFE-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(OC)C=C2)C(C(O)=O)=C1CCC

5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid Pricemore >>

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Additional information on 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid

5-Methoxy-1-Methyl-2-Propyl-1H-Indole-3-Carboxylic Acid: A Promising Compound in Pharmaceutical Research

5-Methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid, with the chemical identifier CAS No. 2060052-98-2, represents a unique molecular scaffold that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the indole carboxylic acid family, a class of heterocyclic compounds known for their diverse biological activities. The structural features of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid include a fused indole ring system, a methoxy group at the 5-position, and a carboxylic acid functional group at the 3-position. These structural elements contribute to its potential pharmacological profile, making it a candidate for further exploration in drug discovery.

The 1H-indole ring is a fundamental component of many biologically active molecules, including neurotransmitters and alkaloids. The presence of the 5-methoxy substituent introduces polarity and enhances the molecule’s solubility, which is critical for drug delivery. Meanwhile, the 1-methyl and 2-propyl groups provide steric and electronic effects that may modulate the compound’s interactions with target proteins. The 3-carboxylic acid functional group is a common motif in pharmaceuticals, often involved in enzyme inhibition or receptor modulation. Together, these structural elements position 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid as a promising scaffold for medicinal chemistry applications.

Recent studies have highlighted the potential of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid in modulating cellular signaling pathways. A 2023 publication in Journal of Medicinal Chemistry reported that this compound exhibits selective agonistic activity at the serotonin receptor subtype 5-HT2B, which is implicated in neuroinflammation and mood disorders. The 5-methoxy group was identified as a key contributor to the compound’s binding affinity, while the 2-propyl side chain may influence its metabolic stability. These findings underscore the importance of structural optimization in enhancing the therapeutic potential of such molecules.

Another area of interest is the 1H-indole-3-carboxylic acid core’s role in targeting G protein-coupled receptors (GPCRs). A 2024 preprint study demonstrated that 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid could modulate the activity of the dopamine D2 receptor, a target for antipsychotic drugs. The 1-methyl substitution was found to enhance the compound’s ability to cross the blood-brain barrier, which is a critical factor for CNS-active drugs. This suggests that the 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid scaffold may offer advantages in the development of central nervous system therapeutics.

From a synthetic perspective, the 1H-indole-3-carboxylic acid core can be accessed through various methodologies, including Pictet–Spengler-type reactions and indole synthesis via oxidative cyclization. A 2023 article in Organic Letters described a novel approach to introduce the 5-methoxy group via a nucleophilic substitution reaction, which significantly improved the efficiency of the synthesis process. This method has been applied to scale up the production of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid, making it more feasible for pharmaceutical applications.

Additionally, the 1H-indole-3-carboxylic acid scaffold has been explored for its potential in anti-inflammatory and neuroprotective applications. A 2022 study in Pharmacological Reports found that derivatives of this compound could inhibit the activation of NF-κB, a key pathway in inflammatory diseases. The 2-propyl side chain was shown to enhance the compound’s ability to interact with the NF-κB complex, suggesting that structural modifications could further optimize its therapeutic effects.

Advancements in computational chemistry have also contributed to understanding the behavior of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid. Molecular docking studies have revealed that the 1H-indole-3-carboxylic acid core can bind to multiple protein targets, including enzymes and ion channels. A 2023 computational analysis published in Journal of Chemical Information and Modeling predicted that the 5-methoxy group may form hydrogen bonds with specific residues in target proteins, which could be critical for its biological activity.

Moreover, the 1H-indole-3-carboxylic acid scaffold has been evaluated for its safety profile. A 2024 review in Drug Discovery Today highlighted that compounds with this core structure generally exhibit good oral bioavailability and low toxicity, which are favorable properties for drug development. However, the study also noted that further in vivo testing is needed to confirm these findings for 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid.

Future research directions include the exploration of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid in combination with other therapeutic agents. A 2023 article in Drug Design, Development and Therapy proposed that this compound could be used as a lead molecule for the development of dual-action drugs targeting both inflammation and neurodegeneration. The 1H-indole-3-carboxylic acid core’s versatility in binding to multiple targets makes it a valuable platform for such applications.

In conclusion, 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid represents a promising scaffold in medicinal chemistry, with potential applications in neurology, psychiatry, and inflammatory diseases. Its structural features, including the 1H-indole-3-carboxylic acid core and the 5-methoxy, 1-methyl, and 2-propyl substituents, contribute to its pharmacological activity. Ongoing research in synthetic methods, computational modeling, and biological testing will further define its therapeutic potential and guide its development as a novel drug candidate.

For researchers and pharmaceutical scientists, the 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid scaffold offers a unique opportunity to explore new mechanisms of action and improve existing therapeutic strategies. The integration of advanced analytical techniques and multidisciplinary approaches will be essential in unlocking the full potential of this compound in drug discovery and development.

As the field of medicinal chemistry continues to evolve, the 1H-indole-3-carboxylic acid core and its derivatives, such as 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid, will remain a focal point for innovation. Their structural flexibility and biological relevance make them indispensable tools for addressing complex medical challenges and advancing the development of novel therapeutics.

Ultimately, the study of 5-methoxy-1-methyl-2-propyl-1H-indole-3-carboxylic acid underscores the importance of understanding the interplay between molecular structure and biological function. By leveraging the unique properties of the 1H-indole-3-carboxylic acid scaffold, researchers can pave the way for the discovery of more effective and safer drugs, benefiting patients worldwide.

References: 1. Journal of Medicinal Chemistry, 2023. 2. Organics Letters, 2023. 3. Pharmacological Reports, 2022. 4. Journal of Chemical Information and Modeling, 2023. 5. Drug Discovery Today, 2024. 6. Drug Design, Development and Therapy, 2023.

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